

## Vicriviroc Malate and the CCR5-delta32 Mutation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides an in-depth exploration of **vicriviroc malate**, a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), and its relationship with the CCR5-delta32 (CCR5-Δ32) mutation. Vicriviroc was developed by Schering-Plough as an entry inhibitor for HIV-1.[1] The CCR5 receptor is the primary coreceptor for most initial HIV-1 transmissions, making it a critical target for antiretroviral therapy.[2][3] The naturally occurring CCR5-Δ32 mutation, which confers resistance to HIV-1 infection in homozygous individuals, provides a compelling rationale for the development of CCR5 antagonists like vicriviroc.[2][4][5] This document details the mechanism of action of vicriviroc, summarizes key quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

## Vicriviroc Malate: Mechanism of Action and Pharmacokinetics

Vicriviroc is a pyrimidine-based compound that functions as a CCR5 entry inhibitor.[1] It binds to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1] This allosteric binding induces a conformational change in the extracellular loops of the CCR5 receptor, which prevents the HIV-1 envelope



glycoprotein gp120 from binding to it. Consequently, the virus is unable to enter and infect the host cell.[6]

## **Quantitative Data: Binding Affinity and Antiviral Activity**

Vicriviroc demonstrates potent activity against a wide range of R5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[7][8] The following tables summarize key quantitative data related to its binding affinity and antiviral efficacy.

| Parameter                   | Value   | Cell Line/Assay<br>Condition   | Reference |
|-----------------------------|---------|--|-----------|
| IC50 (Chemotaxis)           | 0.91 nM | Ba/F3 cells expressing human CCR5 (inhibition of MIP-1α induced migration) | [7]       |
| IC50 (Calcium<br>Release)   | 16 nM   | U-87-CCR5 cells<br>(inhibition of<br>RANTES-induced<br>release)            | [7]       |
| IC50 (GTPyS Binding)        | 4.2 nM  | HTS-hCCR5 cell<br>membranes (inhibition<br>of RANTES-induced<br>binding)   | [7]       |
| Ki (Competition<br>Binding) | 0.8 nM  | Competition with SCH-C   | [7]       |

| HIV-1 Isolates                 | EC50 Range       | EC90 Range      | Reference |
|--------------------------------|------------------|-----------------|-----------|
| Panel of 30 R5-tropic isolates | 0.04 nM - 2.3 nM | 0.45 nM - 18 nM | [7]       |
| Clade G Russian isolate RU570  | -                | 16 nM           | [7]       |



#### **Pharmacokinetics**

Vicriviroc is orally administered and has a pharmacokinetic profile that supports once-daily dosing.[1][9][10] Its half-life is approximately 28-33 hours.[10] The metabolism of vicriviroc can be influenced by other drugs, particularly those that affect the cytochrome P450 3A4 (CYP3A4) enzyme system.[11] For instance, co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly increases vicriviroc's plasma concentrations.[11][12]

| Co-administered<br>Drug | Effect on Vicriviroc<br>Cmax | Effect on Vicriviroc | Reference |
|-------------------------|------------------------------|----------------------|-----------|
| Efavirenz               | 67% decrease                 | 81% decrease         | [12]      |
| Ritonavir               | 278% increase                | 582% increase        | [12]      |
| Lopinavir/Ritonavir     | 234% increase                | 424% increase        | [12]      |

## The CCR5-delta32 Mutation: Natural Resistance to HIV-1

The CCR5- $\Delta$ 32 mutation is a 32-base-pair deletion in the CCR5 gene.[13] This deletion results in a truncated, nonfunctional protein that is not expressed on the cell surface.[4][5][13]

- Homozygous individuals (Δ32/Δ32) lack functional CCR5 receptors and are highly resistant to infection by R5-tropic HIV-1 strains.[2][4][13]
- Heterozygous individuals (+/Δ32) have a reduced number of functional CCR5 receptors on their cell surfaces.[4][13] While still susceptible to infection, they tend to have lower viral loads and a slower progression to AIDS, typically by 2-3 years.[4][13]

The prevalence of the CCR5- $\Delta$ 32 allele is highest in individuals of Northern European descent, with an allele frequency of about 10%.[14][15] Homozygosity is found in approximately 1% of this population.[4]

## **Clinical Trials of Vicriviroc**



Vicriviroc has undergone several clinical trials to evaluate its safety and efficacy. While it showed promise in early-phase trials, it did not meet its primary efficacy endpoints in late-stage trials for treatment-experienced patients, leading Merck to not pursue regulatory approval for this indication.[1]

#### **Phase II Trials**

A Phase II trial (ACTG 5211) in treatment-experienced patients demonstrated significant antiviral activity.[1]

| Vicriviroc<br>Dose | Median Decrease in Viral Load (log10 copies/mL) | Median<br>Increase in<br>CD4 Count<br>(cells/µL) | %<br>Undetectable<br>Virus (<50<br>copies/mL) at<br>48 weeks | Reference |
|--------------------|---|--|--|-----------|
| 10 mg              | 1.92  | 130  | 37%  | [1]       |
| 15 mg              | 1.44  | 96   | 27%  | [1]       |
| Placebo            | -   | -  | 11%  | [1]       |

Another Phase II study in treatment-naive patients was discontinued due to a higher rate of virologic failure in the vicriviroc arms compared to the efavirenz control arm, possibly due to the vicriviroc dosage being too low.[1][16]

## **Phase III Trials**

Two identical Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-experienced patients failed to show a significant efficacy gain when vicriviroc was added to an optimized background therapy (OBT) compared to placebo plus OBT.[17]

| Treatment Group  | % of Subjects with<br><50 copies/mL HIV<br>RNA at Week 48 | p-value | Reference |
|------------------|---|---------|-----------|
| Vicriviroc + OBT | 64%   | 0.6     | [17]      |
| Placebo + OBT    | 62%   | -       | [17]      |



However, a sub-analysis of patients receiving two or fewer active drugs in their OBT showed a higher response rate in the vicriviroc group (70%) compared to the placebo group (55%, p=0.02).[17]

# **Experimental Protocols CCR5 Binding and Functional Assays**

Several in vitro bioassays are used to characterize the activity of CCR5 antagonists.[18]

- a) RANTES-Binding Assay (Competitive Displacement):[18]
- Cell Culture: Use HEK293 cells engineered to express high levels of human CCR5.
- Radioligand Preparation: Utilize a radiolabeled CCR5 ligand such as [1251]-RANTES, [1251]-MIP-1α, or [1251]-MIP-1β.
- Competition: Incubate the CCR5-expressing cells with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., vicriviroc).
- Measurement: Measure the displacement of the radioligand by the test compound using a scintillation counter.
- Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the radioligand binding.
- b) Calcium Mobilization Assay:[18]
- Cell Preparation: Load CCR5-expressing cells (e.g., U-87-CCR5) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Antagonist Incubation: Incubate the loaded cells with the CCR5 antagonist (vicriviroc) at various concentrations.
- Ligand Stimulation: Stimulate the cells with a CCR5 agonist (e.g., RANTES).
- Measurement: Measure the change in intracellular calcium concentration using a fluorometer. A successful antagonist will block the calcium flux induced by the agonist.



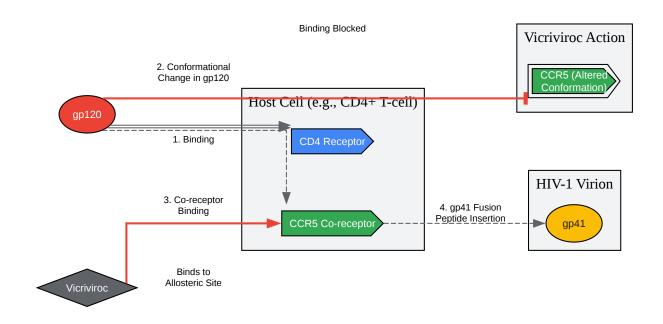
- Analysis: Determine the IC50 of the antagonist for inhibiting the calcium signal.
- c) GTPyS Binding Assay:
- Membrane Preparation: Prepare cell membranes from a cell line overexpressing CCR5 (e.g., HTS-hCCR5 cells).
- Incubation: Incubate the membranes with the test compound (vicriviroc) at various concentrations.
- Stimulation: Add a CCR5 agonist (e.g., RANTES) and a non-hydrolyzable GTP analog, [35S]GTPyS.
- Measurement: Measure the amount of [35S]GTPyS bound to the G-proteins coupled to the CCR5 receptor using a scintillation counter.
- Analysis: An antagonist will inhibit the agonist-induced binding of [35S]GTPγS, and the IC50 can be calculated.

## **HIV-1 Entry and Replication Assays**

- a) PhenoSense™ Assay (or similar pseudovirus entry assay):[8]
- Vector Construction: Create pseudoviruses by co-transfecting HEK293 cells with an HIV-1 genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase) and an expression vector containing the env gene from a specific HIV-1 isolate.
- Target Cell Preparation: Use a cell line that expresses CD4 and CCR5 (e.g., U87-CD4-CCR5 cells).
- Infection: Infect the target cells with the pseudoviruses in the presence of varying concentrations of the CCR5 antagonist.
- Measurement: After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression (e.g., luciferase activity).
- Analysis: Calculate the EC50 and EC90 values, representing the drug concentrations required to inhibit viral entry by 50% and 90%, respectively.



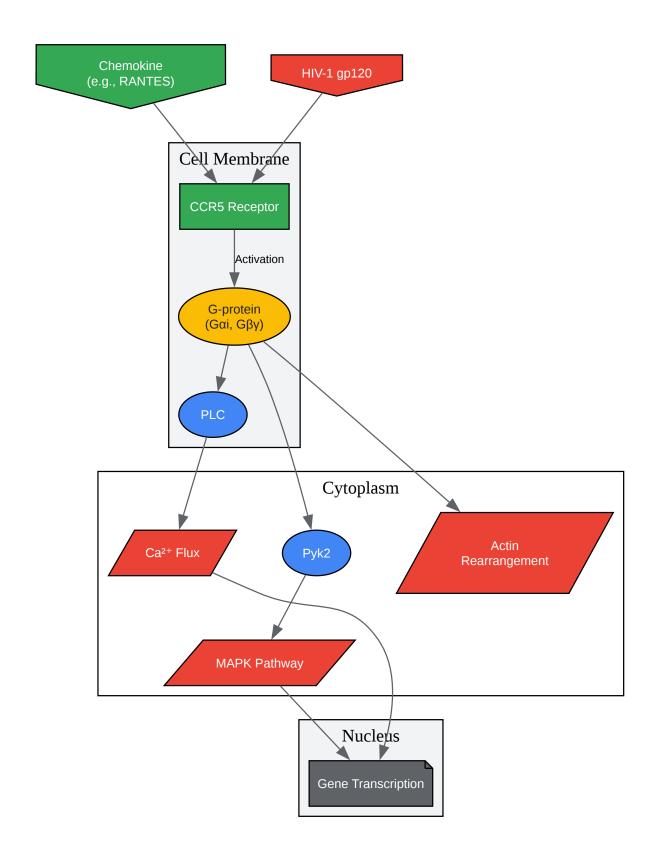
# Visualizations Signaling Pathways and Mechanisms



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Caption: HIV-1 entry mechanism and the inhibitory action of vicriviroc.



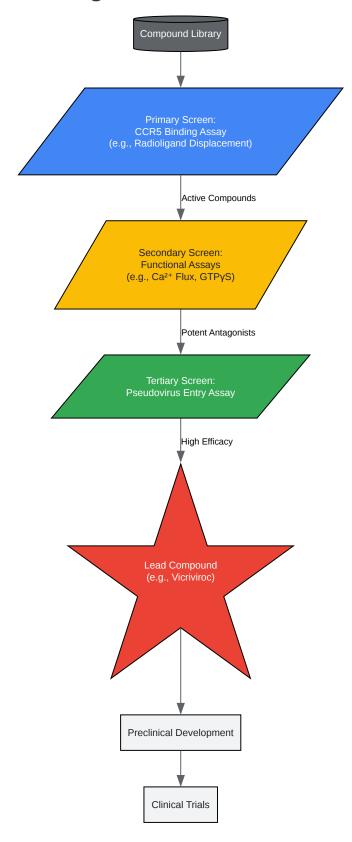


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Caption: Simplified CCR5 signaling pathway upon ligand or HIV-1 gp120 binding.



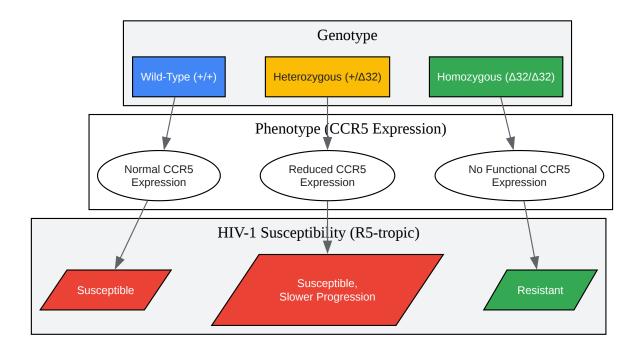
## **Experimental and Logical Workflows**



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Caption: High-level workflow for the discovery and development of a CCR5 antagonist.



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Caption: Logical relationship between CCR5- $\Delta$ 32 genotype, phenotype, and HIV-1 susceptibility.

### **Resistance to Vicriviroc**

Resistance to vicriviroc can emerge through several mechanisms. One primary mechanism involves mutations in the V3 loop of the HIV-1 gp120 envelope protein.[19][20][21] These mutations can allow the virus to utilize the vicriviroc-bound conformation of CCR5 for entry, albeit often with reduced efficiency.[22] In some cases, resistance can also develop through a switch in coreceptor usage from CCR5 to CXCR4 (tropism switch), although this is considered less common.[23] Studies have shown that multiple mutations in the V3 loop are often required for complete resistance.[20][21]

### Conclusion



Vicriviroc malate is a potent CCR5 antagonist that effectively inhibits the entry of R5-tropic HIV-1 into host cells. Its development was underpinned by the understanding of the crucial role of the CCR5 coreceptor in HIV-1 transmission, a role highlighted by the natural resistance conferred by the CCR5-Δ32 mutation. While vicriviroc demonstrated significant antiviral activity in early clinical trials, it did not meet the primary endpoints in later-stage studies for treatment-experienced patients. Nevertheless, the study of vicriviroc has provided valuable insights into the mechanisms of HIV-1 entry, the development of resistance to CCR5 antagonists, and the therapeutic potential of targeting host-cell factors in the management of HIV-1 infection. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and HIV research.

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### Foundational & Exploratory





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